Methyl 2-Bromobenzimidate Hydrochloride
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Overview
Description
Methyl 2-Bromobenzimidate Hydrochloride is a chemical compound with the molecular formula C8H9BrClNO and a molecular weight of 250.52 g/mol. It is a useful research chemical often employed in various scientific studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Bromobenzimidate Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Bromobenzimidate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidates, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Methyl 2-Bromobenzimidate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-Bromobenzimidate Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Chlorobenzimidate Hydrochloride
- Methyl 2-Iodobenzimidate Hydrochloride
- Methyl 2-Fluorobenzimidate Hydrochloride
Uniqueness
Methyl 2-Bromobenzimidate Hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile compound in various chemical reactions .
Properties
Molecular Formula |
C8H9BrClNO |
---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
methyl 2-bromobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H8BrNO.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5,10H,1H3;1H |
InChI Key |
UOXVNXLJFYZVIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=CC=C1Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.